molecular formula C16H19NO3 B1327812 Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate CAS No. 951885-72-6

Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate

Cat. No. B1327812
M. Wt: 273.33 g/mol
InChI Key: VNWJZTGDNAGYJU-UHFFFAOYSA-N
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Description

The compound “Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . The “7-(4-cyanophenyl)-7-oxoheptanoate” part suggests that the compound contains a heptanoic acid backbone with a ketone group at the 7th carbon and a 4-cyanophenyl group also attached to the 7th carbon .


Molecular Structure Analysis

The molecular structure of this compound would likely show the ester functional group (-COO-) linking the ethyl group and the 7-(4-cyanophenyl)-7-oxoheptanoate group . The 4-cyanophenyl group would consist of a phenyl (benzene) ring with a -CN (cyano) group attached to the 4th carbon .


Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, transesterification, and reactions at the alpha carbon . The presence of the ketone group could also allow for reactions such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups . As an ester, it would likely be polar and could potentially participate in hydrogen bonding .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate has been utilized in various chemical synthesis processes. For instance, Ballini et al. (1991) demonstrated the synthesis of ethyl 7-oxoheptanoate via the oxidation of ethyl 7-hydroxyheptanoate, which was initially produced from the reaction of cycloheptanone with potassium persulfate in ethanol (Ballini, Marcantoni, & Petrini, 1991). Similarly, Takeda et al. (1977) used ethyl 2-acetoxy-3-oxoheptanoate in a reaction with γ-bromo-β-methoxy-cis-crotonate, producing a key intermediate for the synthesis of pestalotin (Takeda, Amano, & Tsuboi, 1977).

Photochemical Applications

Photochemical reactions involving compounds similar to ethyl 7-oxoheptanoate have been studied, such as the work by Tokuda et al. (1978), who investigated the photochemical reactions of ethyl 2-oxo-1-cyclohexanecarboxylate, resulting in various ω-substituted esters (Tokuda, Watanabe, & Itoh, 1978).

Application in Synthesizing Biological Compounds

In the field of medicinal chemistry, derivatives of ethyl 7-oxoheptanoate have been synthesized for studying their biological activities. For instance, Nurieva et al. (2015) synthesized derivatives of 7-oxoheptanoate, which exhibited cytotoxicity against human epithelial lung carcinoma cells (Nurieva, Zefirov, Zefirov, Kuznetsov, & Zefirova, 2015).

Analysis and Monitoring Techniques

Ethyl 7-oxoheptanoate's derivatives have also been used in analytical chemistry. Wakharkar et al. (1994) reported a method for the separation of components in the reaction mixtures involving methyl 7-oxoheptanoate, an important intermediate for the synthesis of prostaglandins, by gas chromatography (Wakharkar, Biswas, Borate, & Ponde, 1994).

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity . It could potentially be of interest in fields such as materials science, pharmaceuticals, or agrochemicals .

properties

IUPAC Name

ethyl 7-(4-cyanophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-2-20-16(19)7-5-3-4-6-15(18)14-10-8-13(12-17)9-11-14/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWJZTGDNAGYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290332
Record name Ethyl 4-cyano-ζ-oxobenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate

CAS RN

951885-72-6
Record name Ethyl 4-cyano-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-cyano-ζ-oxobenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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